molecular formula C11H14O B1606868 1-But-3-enyl-2-methoxy-benzene CAS No. 63667-83-4

1-But-3-enyl-2-methoxy-benzene

Cat. No. B1606868
CAS RN: 63667-83-4
M. Wt: 162.23 g/mol
InChI Key: GCXIEZRTVBNQLA-UHFFFAOYSA-N
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Description

“1-But-3-enyl-2-methoxy-benzene” is a chemical compound with the molecular formula C11H14O . It has an average mass of 162.228 Da and a monoisotopic mass of 162.104462 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-But-3-enyl-2-methoxy-benzene” include a density of 0.9±0.1 g/cm3, boiling point of 205.7±19.0 °C at 760 mmHg, vapour pressure of 0.4±0.4 mmHg at 25°C, and flash point of 76.3±9.2 °C . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, 4 freely rotating bonds, and a polar surface area of 9 Å2 .

Scientific Research Applications

Design and Synthesis of 5-HT1A Binding Affinity

This compound has been used in the design and synthesis of highly selective 5-HT1A receptor inhibitors . The development of these inhibitors is closely linked to the incorporation of a 4-alkyl-1-

properties

IUPAC Name

1-but-3-enyl-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-3-4-7-10-8-5-6-9-11(10)12-2/h3,5-6,8-9H,1,4,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXIEZRTVBNQLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342050
Record name 1-But-3-enyl-2-methoxy-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-But-3-enyl-2-methoxy-benzene

CAS RN

63667-83-4
Record name 1-But-3-enyl-2-methoxy-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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